5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid The aldo-keto reductase (AKR) enzymes constitute a family of related NADPH-dependent oxidoreductases. The 1C subfamily (AKR1C) includes four human hydroxysteroid dehydrogenases, with AKR1C1 being a 20α-HSD and the other three being 3α-HSDs. AKR1C1 metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone. In addition, AKR1C1 actions have been implicated in cancer and in the processing of neuroactive steroids involved in brain function. 3-bromo-5-phenyl Salicylic acid selectively inhibits AKR1C1 (Ki = 4 nM) over AKR1C2 (Ki = 87 nM), AKR1C3 (Ki = 4.2 μM), and AKR1C4 (Ki = 18.2 μM). Moreover, it potently inhibits the metabolism of progesterone by bovine aortic endothelial cells overexpressing AKR1C1 (IC50 = 460 nM).
NSC-109116 is a potent and selective human 20α-hydroxysteroid dehydrogenase (AKR1C1) inhibitor.
Brand Name: Vulcanchem
CAS No.: 4906-68-7
VCID: VC0537665
InChI: InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17)
SMILES: C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O
Molecular Formula: C13H9BrO3
Molecular Weight: 293.11 g/mol

5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

CAS No.: 4906-68-7

Cat. No.: VC0537665

Molecular Formula: C13H9BrO3

Molecular Weight: 293.11 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - 4906-68-7

Specification

Description The aldo-keto reductase (AKR) enzymes constitute a family of related NADPH-dependent oxidoreductases. The 1C subfamily (AKR1C) includes four human hydroxysteroid dehydrogenases, with AKR1C1 being a 20α-HSD and the other three being 3α-HSDs. AKR1C1 metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone. In addition, AKR1C1 actions have been implicated in cancer and in the processing of neuroactive steroids involved in brain function. 3-bromo-5-phenyl Salicylic acid selectively inhibits AKR1C1 (Ki = 4 nM) over AKR1C2 (Ki = 87 nM), AKR1C3 (Ki = 4.2 μM), and AKR1C4 (Ki = 18.2 μM). Moreover, it potently inhibits the metabolism of progesterone by bovine aortic endothelial cells overexpressing AKR1C1 (IC50 = 460 nM).
NSC-109116 is a potent and selective human 20α-hydroxysteroid dehydrogenase (AKR1C1) inhibitor.
CAS No. 4906-68-7
Molecular Formula C13H9BrO3
Molecular Weight 293.11 g/mol
IUPAC Name 3-bromo-2-hydroxy-5-phenylbenzoic acid
Standard InChI InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17)
Standard InChI Key XVZSXNULHSIRCQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O
Appearance Solid powder

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